![molecular formula C11H16ClN B099101 Benzenemethanamine, N-butyl-3-chloro- CAS No. 16183-35-0](/img/structure/B99101.png)
Benzenemethanamine, N-butyl-3-chloro-
Overview
Description
Scientific Research Applications
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a wide range of scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These compounds have found applications in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, and their multivalent nature drive applications in the biomedical field, indicating the versatile use of benzene derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Environmental Impact and Treatment
Research on parabens, esters of para-hydroxybenzoic acid with various alkyl groups, including benzyl, has provided insights into their environmental occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the environmental impact of chemical compounds and their derivatives, suggesting a research application in environmental science and pollution treatment for benzene derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Decomposition Studies
The decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the potential application of benzene derivatives in pollution control and chemical decomposition processes. Such studies can provide a foundation for researching the decomposition mechanisms and environmental detoxification of similar chemical compounds (Hsieh, Tsai, Chang, & Tsao, 2011).
Toxicology and Safety Assessment
Research on synthetic phenolic antioxidants (SPAs), including bisphenol derivatives, has shed light on their occurrence in the environment, human exposure, and toxicity. This research application is critical for evaluating the safety, toxicological profiles, and environmental impact of chemical compounds, which can extend to the assessment of benzenemethanamine derivatives for their potential use in various industries (Liu & Mabury, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Structurally similar compounds such as butylamine are known to interact with targets like candidapepsin-2
Mode of Action
Based on the general behavior of amines, it can be inferred that the compound might interact with its targets through mechanisms involving the formation of a carbocation, in an s n 1 reaction with the protonated amine acting as a leaving group .
Biochemical Pathways
It is known that amines can participate in a variety of biochemical reactions, including those involving the formation of amides, imines, and other nitrogen-containing compounds .
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAGRDXHAYEBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167256 | |
Record name | Benzenemethanamine, N-butyl-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-butyl-3-chloro- | |
CAS RN |
16183-35-0 | |
Record name | N-Butyl-3-chlorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16183-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N-butyl-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-butyl-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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